2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester, which is a class of compounds known for their versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is particularly valued for its stability and reactivity, making it a useful intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyloxymethyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert it into various hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or aldehydes, while substitution reactions can produce a wide range of substituted boronic esters .
Scientific Research Applications
2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
- Boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages such as higher stability and reactivity. Its benzyloxy group provides additional functionalization options, making it more versatile in synthetic applications .
Biological Activity
2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound recognized for its significant role in organic synthesis and potential biological applications. As a boronic ester, it is particularly valued for its reactivity and stability in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is synthesized through the reaction of benzyloxymethyl chloride with bis(pinacolato)diboron in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Chemical Structure
The structure of this compound can be depicted as follows:
The biological activity of this compound primarily stems from its ability to form stable complexes with various organic molecules. In particular, it acts as a boron source in palladium-catalyzed transmetalation processes during Suzuki-Miyaura coupling reactions. This mechanism is crucial for synthesizing biologically active compounds.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of organoboron compounds. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase. Although specific data on this compound's antiviral activity remains limited, its structural similarity to other active compounds suggests potential for similar applications .
Cytotoxicity and Anticancer Properties
Research into boron-containing compounds has revealed their cytotoxic effects on various cancer cell lines. While direct studies on this specific compound are sparse, related boronic esters have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to the unique interactions between boron compounds and cellular targets .
Case Studies and Research Findings
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylmethoxymethyl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-16-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLNADXCHSLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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